N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
The compound N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide features a benzimidazole core linked to a pyrazine heterocycle via an acetamide bridge.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O/c20-13-9-12(5-6-14(13)21)24-18(27)11-26-17-4-2-1-3-15(17)25-19(26)16-10-22-7-8-23-16/h1-10H,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZFOAKOIPUQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole core, a pyrazine moiety, and an acetamide functional group. The presence of chlorine and fluorine substituents on the phenyl ring enhances its pharmacological profile. The structural formula can be represented as follows:
Biological Activity Overview
Benzimidazole derivatives, including the compound , are known for their broad-spectrum pharmacological properties. These properties include:
- Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungi .
- Anticancer Properties : The benzimidazole scaffold has been associated with anticancer activities through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Recent studies indicate that compounds containing this scaffold can target specific cancer pathways, making them potential candidates for cancer therapy .
- Antiviral Effects : Some benzimidazole derivatives have demonstrated antiviral activity against a range of viruses by interfering with viral replication mechanisms .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to non-substituted analogs .
- Anticancer Activity : In vitro studies demonstrated that similar benzimidazole derivatives significantly inhibited the growth of human cancer cell lines. The mechanism involved the activation of apoptotic pathways, suggesting potential for development as anticancer agents .
- Antiviral Potential : Research focusing on the antiviral properties of nitrogen-containing heterocycles found that certain derivatives could inhibit viral replication in cell cultures, highlighting their potential for therapeutic applications in viral infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key factors include:
- Substituents on the Phenyl Ring : The presence of electronegative groups like chlorine and fluorine can enhance binding affinity to biological targets.
- Pyrazine Moiety : This heterocyclic component contributes to the overall bioactivity by potentially interacting with various enzymes or receptors involved in disease processes.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide exhibit significant antimicrobial properties. For instance, benzimidazole derivatives have been evaluated for their antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. Studies show that certain derivatives demonstrate minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as effective antimicrobial agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Benzimidazole derivatives have shown promise in reducing inflammation markers in in vitro models, with some compounds demonstrating a reduction in edema comparable to standard anti-inflammatory drugs such as indomethacin . The presence of the pyrazinyl group is believed to enhance these effects by modulating inflammatory pathways.
Antioxidant Activity
In addition to its anti-inflammatory effects, this compound has been studied for its antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals, potentially protecting cells from oxidative stress-related damage .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of pyrazinyl-benzimidazole derivatives, including this compound. The synthesized compounds were tested for their biological activities, revealing significant anti-inflammatory and antibacterial effects. The study concluded that modifications to the benzimidazole structure could enhance biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various benzimidazole derivatives, highlighting the importance of substituent groups on antimicrobial activity. The presence of halogen atoms like chlorine and fluorine was found to improve antibacterial potency against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may be a candidate for further development in combating resistant infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Thioether vs. Pyrazine Linkage
Pyrazolo[3,4-d]pyrimidine Derivatives ():
- Example 83 includes a pyrazolo-pyrimidine core with fluorophenyl and chromenone groups.
- The fluorophenyl group aligns with the target compound’s substituent, suggesting shared pharmacokinetic profiles (e.g., enhanced membrane permeability) .
Azetidinone Derivatives ():
Substituent Modifications
Halogenated Phenyl Groups
- N-(3-Chlorophenyl)-2-fluorobenzimidohydrazide (): Lacks the 4-fluoro substituent but shares the 3-chloro group.
Heterocyclic Additions
Antimicrobial Activity
- Ethyl 2-(2-(3-Chlorophenylamino)acetamide Derivatives (): Exhibit 85–90% yield in synthesis and moderate antimicrobial activity. The target compound’s pyrazine could enhance Gram-negative bacterial targeting due to increased hydrophilicity .
Analgesic Activity
- N-(3-Chlorophenyl)-2-(1H-benzotriazol-1-yl)acetamide (): Demonstrates potent analgesic effects (Table 27). Replacing benzotriazole with benzimidazole-pyrazine may shift activity toward anti-inflammatory or immunomodulatory pathways .
Cytokine Modulation
- Indene-Substituted Analogues (): Compounds 37–42 suppress IL-8 and TNF-α in immune cells.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with the condensation of substituted benzimidazoles with pyrazine derivatives. Key steps include:
- Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between intermediates (e.g., 2-(pyrazin-2-yl)-1H-benzimidazole and chloroacetamide derivatives) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/methanol) ensures purity .
Q. How can structural discrepancies in analogs of this compound be resolved during characterization?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism, as seen in related benzimidazole-pyrazine hybrids .
- 2D NMR Techniques (e.g., HSQC, HMBC): Clarify connectivity in complex aromatic systems, distinguishing between regioisomers .
- Mass Spectrometry (HRMS) : Validates molecular formula, especially when halogens (Cl, F) contribute to isotopic patterns .
Advanced Research Questions
Q. What strategies are employed to analyze contradictory biological activity data across similar derivatives?
- Methodological Answer :
- Dose-Response Studies : Re-evaluate IC values under standardized assay conditions (e.g., COX-1/2 inhibition assays) to address variability .
- Molecular Dynamics Simulations : Identify subtle conformational changes in target binding pockets that may explain divergent activities .
- Meta-Analysis of SAR : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) across studies to reconcile discrepancies .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinase domains or GPCRs). For example, pyrazine moieties may engage in π-π stacking with aromatic residues in active sites .
- Free Energy Perturbation (FEP) : Quantify the impact of fluorophenyl or chloro substitutions on binding affinity .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability to prioritize synthetically feasible candidates .
Q. What experimental approaches validate the proposed anti-inflammatory mechanism of this compound?
- Methodological Answer :
- In Vitro Assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
- Western Blotting : Quantify suppression of NF-κB or MAPK pathway proteins in treated cells .
- In Vivo Models : Use murine collagen-induced arthritis to correlate in vitro findings with therapeutic efficacy .
Q. How can synthetic challenges, such as low yields in multi-step reactions, be mitigated?
- Methodological Answer :
- Flow Chemistry : Improves reaction control and scalability for sensitive steps (e.g., nitro reduction or cyclization) .
- Microwave-Assisted Synthesis : Reduces reaction times for sluggish steps (e.g., heterocycle formation) .
- Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps to enhance efficiency .
Future Directions
Q. What unexplored modifications could enhance the compound’s pharmacokinetic profile?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
- Hybridization with Natural Products : Combine with flavone or curcumin scaffolds to leverage synergistic effects and reduce toxicity .
- Targeted Delivery : Conjugate with nanoparticles or antibody fragments for site-specific action in oncology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
